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Compound of Interest

Compound Name: Dicyclohexyl carbonate

Cat. No.: B057173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural

confirmation of dicyclohexyl carbonate against other common carbonate alternatives.

Detailed experimental protocols and comparative data are presented to aid in the unambiguous

identification of this compound.

Spectroscopic Data Comparison
The confirmation of the dicyclohexyl carbonate structure relies on a combination of

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the

expected spectroscopic data for dicyclohexyl carbonate alongside two common alternatives:

diphenyl carbonate and dibenzyl carbonate.

Table 1: ¹H NMR Spectroscopic Data
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Compound Functional Group
Chemical Shift (δ)
ppm

Multiplicity

Dicyclohexyl

Carbonate
O-CH (cyclohexyl) ~4.6 Multiplet

CH₂ (cyclohexyl) ~1.2-1.9 Multiplets

Diphenyl Carbonate Ar-H ~7.2-7.4 Multiplet

Dibenzyl Carbonate Ar-H ~7.3-7.4 Multiplet

O-CH₂ ~5.2 Singlet

Table 2: ¹³C NMR Spectroscopic Data

Compound Functional Group Chemical Shift (δ) ppm

Dicyclohexyl Carbonate C=O ~155

O-CH ~78

CH₂ ~23, 25, 31

Diphenyl Carbonate C=O ~152

Ar-C (ipso) ~151

Ar-CH ~121, 126, 129

Dibenzyl Carbonate C=O ~155

Ar-C (ipso) ~135

Ar-CH ~128-129

O-CH₂ ~70

Table 3: IR Spectroscopic Data
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Compound Functional Group Absorption Range (cm⁻¹)

Dicyclohexyl Carbonate C=O Stretch ~1740

C-O Stretch ~1260

C-H (sp³) Stretch ~2850-2950

Diphenyl Carbonate C=O Stretch ~1775

C-O Stretch ~1210

C-H (sp²) Stretch ~3050-3100

Dibenzyl Carbonate C=O Stretch ~1744

C-O Stretch ~1260

C-H (sp³) Stretch ~2900-3000

C-H (sp²) Stretch ~3030-3090

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺)
Key Fragmentation Peaks
(m/z)

Dicyclohexyl Carbonate 226 144, 83, 67, 55

Diphenyl Carbonate 214 121, 94, 77, 65, 51

Dibenzyl Carbonate 242 108, 91, 79, 65

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Reference: CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

The spectrum is typically recorded as percent transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

Direct Infusion or GC-MS: For volatile compounds, Gas Chromatography-Mass Spectrometry

(GC-MS) is ideal. The sample is injected into the GC, separated, and then introduced into

the mass spectrometer. For less volatile solids, direct insertion probe may be used.

Data Acquisition (Electron Ionization - EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.
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The resulting mass spectrum plots the relative abundance of ions against their mass-to-

charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of

dicyclohexyl carbonate using the described spectroscopic techniques.

Workflow for Dicyclohexyl Carbonate Structure Confirmation

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesized Product
(Presumed Dicyclohexyl Carbonate)

FTIR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Identify C=O (~1740 cm⁻¹)
& C-O (~1260 cm⁻¹) stretches.

Confirm absence of Ar-H.

Confirm cyclohexyl protons/carbons.
- ¹H: Multiplets at ~4.6 & 1.2-1.9 ppm.

- ¹³C: Peaks at ~155, 78, 31, 25, 23 ppm.

Confirm Molecular Weight (226 g/mol).
Analyze fragmentation pattern.

Structure Confirmed:
Dicyclohexyl Carbonate

Click to download full resolution via product page

Workflow for Dicyclohexyl Carbonate Structure Confirmation

This comprehensive approach, combining NMR, IR, and Mass Spectrometry, provides a robust

and reliable method for the unambiguous structural confirmation of dicyclohexyl carbonate,
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allowing researchers to proceed with confidence in their synthetic and developmental

endeavors.

To cite this document: BenchChem. [Confirming the Structure of Dicyclohexyl Carbonate: A
Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057173#spectroscopic-analysis-for-confirming-
dicyclohexyl-carbonate-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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